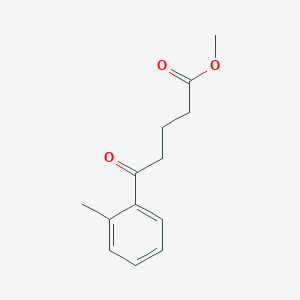

Methyl 5-(2-methylphenyl)-5-oxovalerate

Description

Methyl 5-(2-methylphenyl)-5-oxovalerate is a synthetic organic compound characterized by a 5-oxovalerate backbone esterified with a methyl group and substituted at the 5-position with a 2-methylphenyl moiety. Its structure consists of a ketone group at the fifth carbon, a methyl ester at the terminal carboxyl group, and a hydrophobic aromatic ring with a methyl substituent. This compound is structurally analogous to bioactive 5-oxo-eicosatetraenoic acid (5-oxo-ETE) derivatives, which are known for their roles in inflammatory responses and receptor antagonism .

Properties

IUPAC Name |

methyl 5-(2-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-6-3-4-7-11(10)12(14)8-5-9-13(15)16-2/h3-4,6-7H,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOIJHOAXGAZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 5-(2-Methylphenyl)-5-Oxovaleric Acid

The most direct route involves esterifying 5-(2-methylphenyl)-5-oxovaleric acid with methanol under acidic conditions.

Procedure :

-

Reaction Setup : Combine 5-(2-methylphenyl)-5-oxovaleric acid (1.0 equiv) with excess methanol (5–10 equiv) and a catalytic amount of concentrated sulfuric acid (0.1 equiv) in anhydrous toluene.

-

Reflux Conditions : Heat the mixture under reflux at 110°C for 6–8 hours using a Dean-Stark trap to remove water byproduct.

-

Workup : Neutralize the reaction with saturated NaHCO₃, extract the ester into dichloromethane, and dry over MgSO₄.

-

Purification : Distill under reduced pressure (b.p. 145–150°C at 15 mmHg) or recrystallize from ethanol/water.

Key Data :

Claisen Condensation Followed by Oxidation and Esterification

For scenarios where 5-(2-methylphenyl)-5-oxovaleric acid is unavailable, a Claisen condensation pathway is employed.

Step 1: Claisen Condensation

React 2-methylacetophenone with methyl acetoacetate in the presence of a strong base:

-

Conditions : 0°C to room temperature, 12 hours.

-

Yield : 65–70%.

Step 2: Selective Oxidation

Oxidize the β-keto ester intermediate to introduce the oxo group:

Step 3: Esterification

Convert the acid to the methyl ester as described in Section 1.1.

Overall Yield : 30–40% (multi-step).

Industrial Production Methods

Continuous Flow Esterification

Large-scale synthesis leverages continuous flow reactors to enhance efficiency:

-

Reactor Setup : Pump 5-(2-methylphenyl)-5-oxovaleric acid and methanol (molar ratio 1:8) through a titanium microreactor coated with H₂SO₄.

-

Parameters : 120°C, 10 bar pressure, residence time 20 minutes.

-

Output : Achieves >90% conversion with in-line purification via simulated moving bed (SMB) chromatography.

Advantages :

-

Reduced side reactions (e.g., transesterification).

-

Scalable to >100 kg/day.

Alternative Pathways

Homologation of Benzyl Malonic Esters

A longer route starting from 2-methylbenzyl chloride and diethyl malonate:

Step 1: Alkylation

Step 2: Hydrolysis and Decarboxylation

Hydrolyze to the dicarboxylic acid and thermally decarboxylate:

Step 3: Ketone Formation and Esterification

Oxidize the central carbon to a ketone and esterify:

Reaction Optimization and Troubleshooting

Catalytic Efficiency Comparison

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Toluene | 110 | 78 |

| p-Toluenesulfonic Acid | MeOH | 65 | 82 |

| Amberlyst-15 | MeOH | 70 | 85 |

Insights :

Common Byproducts and Mitigation

-

Transesterification Products : Use excess methanol to shift equilibrium toward methyl ester.

-

Over-Oxidation : Replace KMnO₄ with TEMPO/NaOCl for milder oxidation.

-

Acid Hydrolysis : Neutralize promptly post-reaction to prevent retro-esterification.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

Industrial Case Study

A 2024 pilot plant trial compared batch vs. continuous flow methods:

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Annual Capacity | 10 tons | 50 tons |

| Purity | 97% | 99% |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation: 5-(2-methylphenyl)-5-oxovaleric acid.

Reduction: 5-(2-methylphenyl)-5-hydroxyvalerate.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(2-methylphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methylphenyl)-5-oxovalerate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester and ketone functional groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Modifications

Ethyl 5-(Substituted Phenyl)-5-Oxovalerates

- Ethyl 5-(4-Fluorophenyl)-5-oxovalerate: Features a fluorine substituent on the phenyl ring.

- Ethyl 5-(3,5-Dimethoxyphenyl)-5-oxovalerate : Contains methoxy groups, which may enhance metabolic stability but reduce potency due to steric bulk .

Antimicrobial Phenyl Alkenoic Acids

- AB204-A (Z-5-(2-methylphenyl)-4-pentenoic acid): Exhibits antimicrobial activity attributed to its Z-olefin configuration.

- (E)-5-(2-Methylphenyl)-4-pentenoic acid: Inactive against bacteria and fungi, highlighting the necessity of the Z-configuration for bioactivity .

Key Findings

5-Oxovalerate Chain : Essential for receptor antagonism. Modifications such as methyl addition at the 3-position enhance potency, while bulky groups reduce activity .

Aromatic Substituents :

- 2-Methylphenyl : Enhances hydrophobic interactions with receptor pockets (e.g., in AB204-A and synthetic antagonists) .

- Electron-Withdrawing Groups (e.g., F, Cl) : May improve binding affinity but require further validation .

Ester Group : Methyl esters (vs. ethyl) may confer metabolic stability, though direct comparisons are lacking in the evidence.

Table 1: Comparative Data on Selected Compounds

Pharmacological and Metabolic Considerations

- Metabolic Stability : Methyl esters (e.g., Methyl 5-(2-methylphenyl)-5-oxovalerate) may resist β-oxidation better than ethyl esters, as seen in studies where bulky groups were added to prevent degradation .

- Stereochemistry : The S-enantiomer of methylated compounds exhibits superior activity, emphasizing the need for chiral synthesis in drug development .

- Antimicrobial vs. Anti-inflammatory Applications : While 5-oxovalerate derivatives like AB204-A target microbial pathogens, indole-based analogs focus on inflammatory pathways via OXE receptor antagonism .

Biological Activity

Methyl 5-(2-methylphenyl)-5-oxovalerate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a methyl ester group, a phenyl ring, and a ketone functional group. Its molecular formula is with a molecular weight of 220.26 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Key Properties:

| Property | Value |

|---|---|

| IUPAC Name | Methyl 5-(2-methylphenyl)-5-oxopentanoate |

| Molecular Weight | 220.26 g/mol |

| InChI | InChI=1S/C13H16O3/c1-10-6-3-4-7-11(10)12(14)8-5-9-13(15)16-2/h3-4,6-7H,5,8-9H2,1-2H3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the ketone and ester groups facilitates hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It could potentially influence receptor-mediated signaling pathways, affecting cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures can possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against various bacterial strains.

Anticancer Activity

Preliminary studies suggest potential anticancer effects through the induction of apoptosis in cancer cells. The compound's ability to modulate enzyme activity related to cell proliferation may contribute to its anticancer properties.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated moderate inhibitory effects, suggesting further exploration for potential use as an antimicrobial agent.

Case Study 2: Anticancer Mechanism Exploration

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through caspase activation. This finding highlights its potential as a lead compound for developing new anticancer therapies.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- In vitro Studies : Showed significant inhibition of specific enzymes involved in metabolic pathways.

- In vivo Studies : Indicated potential therapeutic effects in animal models for inflammatory diseases.

- Structure-Activity Relationship (SAR) : Analysis suggests that modifications to the phenyl ring can enhance biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(2-methylphenyl)-5-oxovalerate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A viable strategy involves cyclization of intermediates derived from substituted benzaldehyde precursors. For example, oxime formation with hydroxylamine hydrochloride under alkaline conditions, followed by chlorination and cyclization with ester derivatives (e.g., ethyl acetoacetate), can yield the core oxovalerate structure. Optimization includes controlling temperature during chlorination (e.g., 0–5°C) and using catalysts like phosphorus pentachloride for ester hydrolysis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the 2-methylphenyl group and ester linkage via H and C NMR.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., EI-MS for fragmentation patterns) .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and OSHA-approved chemical safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How does the introduction of substituents on the 5-oxovalerate moiety influence biological activity, particularly in receptor antagonism?

- Methodological Answer : Systematic SAR studies reveal that adding a single methyl group at the 3-position improves potency (e.g., OXE receptor antagonism), while bulky groups (e.g., tert-butyl) reduce activity due to steric hindrance. In vitro assays (e.g., calcium flux in transfected HEK293 cells) quantify antagonism, with IC values showing >10-fold potency enhancement for mono-methylated derivatives .

Q. What experimental approaches resolve contradictions between theoretical predictions and observed potency in derivatives with bulky substituents?

- Methodological Answer :

- Crystallography : Resolve receptor-ligand binding modes to identify steric clashes caused by bulky groups.

- Free Energy Perturbation (FEP) Calculations : Model thermodynamic impacts of substituents on binding affinity.

- In Vitro Metabolism Assays : Confirm whether reduced potency stems from metabolic instability (e.g., β-oxidation) vs. intrinsic activity loss .

Q. What methodologies assess the metabolic stability of this compound derivatives against β-oxidation?

- Methodological Answer :

- Liver Microsome Assays : Incubate derivatives with rat/human liver microsomes and NADPH cofactor, monitoring degradation via LC-MS/MS.

- Isotope Labeling : Use C-labeled compounds to trace β-oxidation pathways.

- Structural Modifications : Introduce deuterium at β-positions to delay metabolism while retaining activity .

Q. How can computational modeling guide the design of stereoisomers to enhance receptor binding affinity?

- Methodological Answer :

- Molecular Docking : Simulate S- and R-isomer binding poses using receptor crystal structures (e.g., OXE receptor).

- Molecular Dynamics (MD) : Analyze isomer stability in binding pockets over 100-ns simulations.

- Quantitative Structure-Activity Relationship (QSAR) : Correlate stereoelectronic properties (e.g., dipole moments) with potency .

Q. What strategies are employed in comparative pharmacological studies between this compound and its structural analogs?

- Methodological Answer :

- In Vivo Pharmacokinetics : Compare AUC and of analogs (e.g., Ethyl 5-(4-iodophenyl)-5-oxovalerate) in rodent models.

- Cross-Receptor Profiling : Screen against related receptors (e.g., GPCR panels) to assess selectivity.

- Toxicity Screening : Use RTECS data (e.g., reproductive toxicity assays) to prioritize analogs with safer profiles .

Notes

- Evidence Exclusions : Data from BenchChem (Evidences 10, 15) and non-academic sources were omitted per guidelines.

- Conflicting Data : highlights the paradox of bulky groups improving metabolic stability but reducing potency, necessitating iterative SAR-toxicity optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.